Derquantel

Descripción general

Descripción

Derquantel es un compuesto de espiroindol que funciona como un antihelmíntico oral. Se utiliza principalmente en combinación con abamectina para tratar y controlar una amplia gama de nematodos gastrointestinales adultos e inmaduros en ovejas . El compuesto es conocido por su eficacia contra parásitos que son resistentes a otros antihelmínticos, lo que lo convierte en una herramienta valiosa en la medicina veterinaria .

Métodos De Preparación

Derquantel se sintetiza semisintéticamente a partir de paraherquamida, que se aísla de los extractos de fermentación del hongo Penicillium simplicissimum. La ruta sintética implica la reducción química de la paraherquamida, seguida de modificaciones químicas específicas para mejorar sus propiedades antihelmínticas. Los métodos de producción industrial de this compound no se divulgan públicamente, pero generalmente lo producen empresas farmacéuticas especializadas .

Análisis De Reacciones Químicas

Derquantel se somete a varios tipos de reacciones químicas, que incluyen:

Reducción: El paso inicial en su síntesis implica la reducción de la paraherquamida.

Sustitución: Se realizan diversas modificaciones químicas en la molécula para mejorar su eficacia.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores y catalizadores específicos que facilitan la transformación de la paraherquamida en this compound. Los principales productos formados a partir de estas reacciones son intermediarios que se modifican aún más para producir el compuesto this compound final.

Aplicaciones Científicas De Investigación

Efficacy Against Parasitic Infections

Derquantel is notably effective against a variety of gastrointestinal and respiratory nematodes in sheep. The combination product of this compound with abamectin (marketed as STARTECT®) has been extensively studied. Research indicates that this combination demonstrates high efficacy against resistant strains of nematodes, which are increasingly problematic in veterinary parasitology.

Key Findings from Research Studies

A comprehensive review of 19 studies conducted across Australia, New Zealand, South Africa, and the UK highlighted the following:

- Efficacy Rates : this compound-abamectin showed ≥ 98.9% efficacy against key nematode species such as Haemonchus contortus and Teladorsagia circumcincta, even in cases where resistance to other anthelmintics was present .

- Resistance Management : The studies included both naturally occurring and experimentally induced infections. Among the resistant strains tested, this compound maintained high efficacy levels, making it a critical tool in managing anthelmintic resistance .

Summary of Mechanism

| Mechanism | Details |

|---|---|

| Type | Nicotinic acetylcholine receptor antagonist |

| Effect on Nematodes | Induces flaccid paralysis by inhibiting neuromuscular transmission |

| Synergistic Effects | Exhibits synergism when used in combination with abamectin |

Broader Applications and Future Directions

While this compound is primarily utilized in veterinary medicine for sheep, its potential applications extend beyond this scope:

- One Health Approach : Insights gained from veterinary applications may inform human health strategies, particularly in understanding drug resistance mechanisms shared between human and animal parasites .

- Research on Other Parasites : There is ongoing research into the efficacy of this compound against other parasitic infections beyond nematodes, including potential applications in human medicine .

Case Studies and Research Insights

Several case studies have illustrated the practical applications of this compound:

- Field Trials : In various field trials across different regions, this compound-abamectin was shown to effectively reduce worm burdens in sheep herds previously treated with other anthelmintics that had failed due to resistance.

- Combination Therapy Studies : Research has explored the use of this compound in combination with other antiparasitic agents to enhance efficacy and reduce the likelihood of developing resistance .

Mecanismo De Acción

Derquantel actúa como un antagonista del receptor nicotínico de la acetilcolina, provocando parálisis flácida y expulsión de nematodos . Este mecanismo implica la inhibición de los receptores nicotínicos de la acetilcolina, que son esenciales para el funcionamiento normal de los músculos de los nematodos . Al bloquear estos receptores, this compound interrumpe la actividad neuromuscular de los parásitos, lo que lleva a su parálisis y expulsión final del huésped .

Comparación Con Compuestos Similares

Derquantel es único entre los antihelmínticos debido a su modo de acción específico y su eficacia contra los parásitos resistentes . Compuestos similares incluyen:

Paraherquamida: El compuesto original a partir del cual se sintetiza this compound.

Abamectina: A menudo se utiliza en combinación con this compound para mejorar su espectro antiparasitario.

Benzimidazoles: Una clase de antihelmínticos que actúan sobre diferentes objetivos moleculares y que a menudo se utilizan para tratar infecciones parasitarias similares.

La singularidad de this compound radica en su capacidad para romper la resistencia y su modo de acción específico, lo que lo convierte en una valiosa adición al arsenal de agentes antiparasitarios .

Actividad Biológica

Derquantel is a semi-synthetic spiroindole anthelmintic compound primarily used for the treatment of gastrointestinal nematodes in livestock, particularly sheep. Its biological activity is characterized by its mechanism of action, efficacy against various nematode species, and its interactions with other anthelmintic agents. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound operates by targeting the nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes. By blocking these receptors, this compound disrupts the neuromuscular function of the parasites, leading to paralysis and eventual death. This mechanism is crucial for its effectiveness against nematodes that have developed resistance to other anthelmintics.

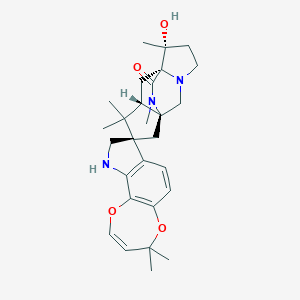

- Structure : The unique spiroindole structure of this compound is pivotal to its biological activity. It features a bicyclic system with an indole ring fused to a cyclopropane ring, which enhances its interaction with nAChRs .

Efficacy Against Nematodes

Numerous studies have evaluated the efficacy of this compound in both laboratory and field settings. Notably, this compound has shown high efficacy against various nematode species, including those resistant to traditional treatments.

Case Studies and Research Findings

- Field Efficacy : A study demonstrated that an oral formulation of this compound combined with abamectin achieved over 99.2% efficacy against mixed strongyle populations in sheep. In trials involving Nematodirus species, this compound-abamectin exhibited 100% efficacy .

- Combination Therapy : Research has indicated that combining this compound with abamectin results in synergistic effects at nAChRs, enhancing overall anthelmintic activity. This combination is particularly effective against resistant strains of nematodes .

- Dose-Response Studies : In dose-ranging studies, this compound consistently demonstrated over 95% reduction in mean worm counts across various nematode species at doses ranging from 0.5 to 8 mg/kg .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME) characteristics:

| Parameter | Value |

|---|---|

| Tmax (hours) | 4.17 (range: 3.25–5.10) |

| Cmax (ng/ml) | 108 (range: 80.8-145) |

| Oral Bioavailability | ~56% (range: 44.3-71.3%) |

| Volume of Distribution (ml/kg) | 3220 (range: 2470-3970) |

| Clearance (ml/kg/min) | 11.1 (range: 9.5-12.8) |

| Half-life (hours) | 9.3 (range: 6.1–19.3) |

These pharmacokinetic parameters indicate that this compound is well-absorbed and distributed within the host's body, contributing to its effectiveness as an anthelmintic agent .

Safety Profile

The safety profile of this compound has been assessed through various studies focusing on its immunotoxicity and general toxicity levels in target animals:

- Immunotoxicity Studies : Evaluations show that this compound does not significantly impair immune function in treated animals, which is crucial for maintaining overall health during treatment .

- Toxicological Assessments : Comprehensive evaluations indicate that this compound has a favorable safety margin when used according to recommended dosages, making it suitable for inclusion in parasite control programs .

Propiedades

IUPAC Name |

(1S,6R,7R,9S,11R)-6-hydroxy-4',4',6,10,10,13-hexamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,8'-9,10-dihydro-[1,4]dioxepino[2,3-g]indole]-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O4/c1-23(2)10-12-34-21-18(35-23)8-7-17-20(21)29-15-26(17)14-27-16-31-11-9-25(5,33)28(31,22(32)30(27)6)13-19(27)24(26,3)4/h7-8,10,12,19,29,33H,9,11,13-16H2,1-6H3/t19-,25+,26-,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVLXWPZFQQUIU-WGNDVSEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=COC2=C(O1)C=CC3=C2NCC34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCN2[C@]13C[C@@H]4[C@](C2)(C[C@]5(C4(C)C)CNC6=C5C=CC7=C6OC=CC(O7)(C)C)N(C3=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50940260 | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187865-22-1 | |

| Record name | Derquantel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187865221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1'-Hydroxy-1',4,4,8',8',11'-hexamethyl-2',3',8'a,9,9',10-hexahydro-1'H,4H,5'H,6'H,8'H-spiro[1,4-dioxepino[2,3-g]indole-8,7'-[5a,9a](epiminomethano)cyclopenta[f]indolizin]-10'-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50940260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DERQUANTEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0L0UGK6OOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.